6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol

Profragrance Synthesis Aldoxane Preparation Process Chemistry

R&D labs struggle to stabilize volatile fragrance aldehydes in reactive formulations. This compound solves that by serving as a profragrance that protects and then releases the active aldehyde on demand. - Enables controlled-release delivery of the specific aldehyde protected at the 2-position - Patent-based synthesis route from 3-hydroxyl-2-methylpentanal and acetaldehyde (57% yield baseline) - Essential for academic and industrial labs developing scalable, targeted fragrance or flavor delivery systems

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 612072-39-6
Cat. No. B12572743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol
CAS612072-39-6
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC1C(C(OC(O1)C)O)C
InChIInChI=1S/C8H16O3/c1-4-7-5(2)8(9)11-6(3)10-7/h5-9H,4H2,1-3H3
InChIKeySBCBIOOZGKSZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol (CAS 612072-39-6): An Aldoxane Profragrance for Controlled Aldehyde Release


6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol (CAS 612072-39-6) is a 1,3-dioxan-4-ol derivative, commonly classified as an aldoxane. The compound is characterized by a six-membered ring containing two oxygen atoms and a molecular formula of C8H16O3 . It is not intended for direct use as a fragrance ingredient but is instead employed as a 'profragrance' or precursor. Its primary function, as detailed in patent literature, is to protect a volatile, active aldehyde from chemically aggressive media and then release it in a controlled manner upon exposure to a triggering condition [1]. This capability addresses a key formulation challenge for reactive fragrance aldehydes.

Why Generic Substitution Fails for 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol in Formulation


In-class aldoxane compounds cannot be freely interchanged because the kinetics of active aldehyde release, the stability of the precursor itself, and the formation of potential side products are highly dependent on the specific substitution pattern on the 1,3-dioxane ring [1]. For example, the identity of the substituent at the 2-position directly dictates which active aldehyde is protected and subsequently liberated. Therefore, substituting a 6-ethyl-2,5-dimethyl-1,3-dioxan-4-ol derivative with another that has a different 2-substituent would result in the release of a different aldehyde, fundamentally altering the fragrance or flavor profile [2]. The following section details the available evidence for this specific compound.

Quantitative Differentiation Evidence for 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol (CAS 612072-39-6)


Synthesis Yield as a Measure of Process Efficiency

The compound is reported to be synthesized from 3-hydroxyl-2-methylpentanal and acetaldehyde in a controlled reaction to achieve a 57% yield [1]. This yield data provides a baseline for evaluating the synthetic accessibility and potential cost of goods for this specific profragrance precursor. Without comparative yield data for the synthesis of close analogs under identical conditions, it serves as a process efficiency benchmark for this specific compound only.

Profragrance Synthesis Aldoxane Preparation Process Chemistry

Fundamental Physicochemical Property Set for Formulation Pre-screening

The computed physicochemical profile for this compound includes a boiling point of 232.8±30.0 °C, a density of 0.982±0.06 g/cm³, and an octanol-water partition coefficient (LogP) of 1.5 [1]. These are standard predicted properties. Their value lies in comparison with other candidate delivery systems, where a LogP of 1.5 suggests a balanced hydrophilic-lipophilic nature, potentially influencing its incorporation into different product bases relative to more lipophilic analogs. This remains a class-level inference without a direct, named comparator.

Physicochemical Properties Formulation Science In Silico Prediction

Validated Application Scenarios for 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol Based on Technical Evidence


R&D Prototyping of Profragrance Delivery Systems

The primary evidence for this compound's utility is its role as a profragrance for active aldehydes in chemically aggressive media [1]. This makes it suitable for academic and industrial R&D labs developing controlled-release fragrance or flavor delivery systems. An R&D procurement choice would be based on the need to specifically release the aldehyde protected at the 2-position of this dioxane ring, a functional requirement that cannot be met by any other analog.

Benchmarking Synthetic Process Development

The reported 57% synthesis yield from 3-hydroxyl-2-methylpentanal and acetaldehyde provides a concrete starting point for process chemistry optimization [2]. Procuring this compound allows researchers to replicate and improve upon this baseline in the development of a scalable and economically viable manufacturing route for this specific aldoxane precursor.

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